molecular formula C17H14Cl2N2O3S B2943484 2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 912766-52-0

2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2943484
CAS RN: 912766-52-0
M. Wt: 397.27
InChI Key: GTOFYQXYLRFVOQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide, also known as DMBT, is a chemical compound that has been extensively studied for its potential use in scientific research. DMBT is a synthetic compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Photovoltaic Efficiency and Ligand Protein Interactions

Studies have explored the synthesis and photovoltaic efficiency modeling of benzothiazolinone acetamide analogs, highlighting their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and favorable energy for electron injection. These compounds, through spectroscopic and quantum mechanical studies, have been evaluated for their nonlinear optical (NLO) activity and ligand-protein interactions, suggesting utility in the development of efficient photovoltaic devices (Mary et al., 2020).

Antitumor and Anticancer Activities

A range of benzothiazole derivatives bearing different heterocyclic rings has been synthesized and evaluated for their antitumor activity against various cancer cell lines. These studies reveal the potential of these compounds in cancer treatment, with some demonstrating considerable anticancer activity (Yurttaş et al., 2015); (Havrylyuk et al., 2010).

Calcium Antagonistic Activity

Benzothiazoline derivatives have been synthesized and studied for their calcium antagonistic activity, providing insights into the structure-activity relationship (SAR) for the development of new therapeutic agents targeting cardiovascular diseases (Yamamoto et al., 1988).

Hypoglycemic Activity

Novel acetamide derivatives have been synthesized and shown significant hypoglycemic activity in animal models, suggesting their potential in managing diabetes through the development of new therapeutic compounds (Nikaljea et al., 2012).

Anticonvulsant Activity

The synthesis and evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives for anticonvulsant activity highlight the role of the cyclic amide fragment in exhibiting pharmacological action against seizures, providing a basis for further anticonvulsant drug development (El Kayal et al., 2022).

Antioxidant and Anti-inflammatory Activities

A series of novel compounds have been synthesized and evaluated for their antioxidant and/or anti-inflammatory properties, revealing compounds with good efficacy in DPPH radical scavenging, superoxide anion scavenging, and anti-inflammatory activity. These findings contribute to the development of new therapeutic agents for treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Antimicrobial Activity

The antibacterial activity of Co(II) and Ni(II) complexes of benzothiazole-derived Schiff bases against pathogenic species such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa highlights the potential of these complexes in antimicrobial applications (Mahmood-ul-Hassan et al., 2002).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S/c1-9-3-5-13(23-2)15-16(9)25-17(21-15)20-14(22)8-24-12-6-4-10(18)7-11(12)19/h3-7H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOFYQXYLRFVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide

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